REACTION_SMILES
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[OH2:23].[OH:19][N+:20]([O-:21])=[O:22].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18].[o:1]1[c:2](-[c:6]2[c:7]([C:12]#[N:13])[cH:8][n:9][n:10]2[CH3:11])[cH:3][cH:4][cH:5]1>>[o:1]1[c:2](-[c:6]2[c:7]([C:12]#[N:13])[cH:8][n:9][n:10]2[CH3:11])[cH:3][cH:4][c:5]1[N+:20](=[O:19])[O-:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Cn1ncc(C#N)c1-c1ccco1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1ncc(C#N)c1-c1ccco1
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Name
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Type
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product
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Smiles
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Cn1ncc(C#N)c1-c1ccc([N+](=O)[O-])o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |